molecular formula C7H16O B146929 3-Ethyl-3-pentanol CAS No. 597-49-9

3-Ethyl-3-pentanol

Cat. No.: B146929
CAS No.: 597-49-9
M. Wt: 116.2 g/mol
InChI Key: XKIRHOWVQWCYBT-UHFFFAOYSA-N
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Description

It is a clear liquid at room temperature and has a boiling point of approximately 140-142°C . This compound is notable for its unique structure, which includes an ethyl group attached to the third carbon of a pentanol chain.

Mechanism of Action

Target of Action

3-Ethyl-3-pentanol, also known as 3-ethylpentan-3-ol, is a tertiary alcohol . It primarily targets chromic acid in its reactions . The compound’s primary targets are the molecules with which it can form hydrogen bonds due to their -OH groups .

Mode of Action

The mode of action of this compound involves its reaction with chromic acid. It first dehydrates to an olefin, 3-ethyl-2-pentene, and then converts the double bond to an epoxide . When mixed with shorter-chain 1-alkanols, such as 1-propanol, it facilitates a high efficiency in hydrogen bonding between the molecules, attributed to their comparable sizes and geometries .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of the compound to an olefin and then to an epoxide in the presence of chromic acid . This process involves the dehydration of the compound and the conversion of a double bond, which can have downstream effects on other biochemical processes.

Pharmacokinetics

The compound’s density and viscosity have been investigated These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability

Result of Action

The result of the action of this compound is the formation of an epoxide from an olefin . This conversion can have various molecular and cellular effects, depending on the context in which it occurs. For example, in the presence of chromic acid, the compound undergoes dehydration and double bond conversion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of hydrogen bonding between this compound and shorter-chain 1-alkanols can be affected by the sizes and geometries of the molecules . Additionally, the compound’s density and viscosity, which can impact its action, can vary with temperature .

Biochemical Analysis

Biochemical Properties

3-Ethyl-3-pentanol reacts with chromic acid by first dehydrating to an olefin 3-ethyl-2-pentene, and then by converting the double bond to an epoxide . This suggests that this compound can participate in biochemical reactions involving oxidation and dehydration.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with chromic acid, leading to the formation of an olefin and an epoxide . This suggests that this compound may interact with biomolecules through oxidation and dehydration reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-3-pentanol can be synthesized through the reaction of a Grignard reagent with a ketone. Specifically, the reaction between ethylmagnesium bromide (a Grignard reagent) and 3-pentanone (a ketone) yields this compound . The reaction is typically carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced distillation techniques to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethyl-3-pentanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    3-Methyl-3-pentanol: Similar in structure but with a methyl group instead of an ethyl group.

    3-Ethyl-2-pentanol: Differing in the position of the hydroxyl group.

    2-Ethyl-3-pentanol: Another isomer with the ethyl group on the second carbon.

Uniqueness: 3-Ethyl-3-pentanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its tertiary alcohol nature makes it more resistant to oxidation and reduction compared to primary and secondary alcohols. This stability, combined with its ability to undergo specific substitution reactions, makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

3-ethylpentan-3-ol
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InChI

InChI=1S/C7H16O/c1-4-7(8,5-2)6-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XKIRHOWVQWCYBT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)O
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Molecular Formula

C7H16O
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DSSTOX Substance ID

DTXSID9060497
Record name 3-Pentanol, 3-ethyl-
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Molecular Weight

116.20 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Ethyl-3-pentanol
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Vapor Pressure

2.15 [mmHg]
Record name 3-Ethyl-3-pentanol
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CAS No.

597-49-9
Record name 3-Ethyl-3-pentanol
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Record name Triethylmethanol
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Record name 3-ETHYL-3-PENTANOL
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Record name 3-Pentanol, 3-ethyl-
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Record name 3-Pentanol, 3-ethyl-
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Record name 3-ethylpentan-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-ethyl-3-pentanol?

A1: this compound has the molecular formula C7H16O and a molecular weight of 116.20 g/mol.

Q2: What spectroscopic techniques are useful for studying this compound?

A2: Infrared (IR) spectroscopy is widely used to study this compound, particularly its self-association behavior through hydrogen bonding. [, , , , ] Nuclear magnetic resonance (NMR) spectroscopy, specifically proton NMR, has also been employed to study hydrogen bonding in this molecule. []

Q3: How does the structure of this compound influence its tendency to self-associate?

A3: this compound, being a highly hindered alcohol due to its branched structure, exhibits limited self-association. Research indicates it primarily forms dimers and not higher-order hydrogen-bonded species. [, , ] This makes it a valuable model compound for studying monomer-dimer equilibrium without interference from more complex aggregation behaviors. []

Q4: How does the internal pressure of this compound change with external pressure?

A4: Studies suggest that the internal pressure of this compound, unlike many other liquids, does not consistently increase with external pressure. Instead, it reaches a maximum at moderate pressures and then decreases with further pressure increase. []

Q5: What is significant about the reaction of tetrapropionoxygermane with ethylmagnesium bromide?

A5: This reaction, conducted in ether, yields several products, including this compound. [, ] This demonstrates a synthetic route to produce this compound using organometallic reagents.

Q6: How does this compound behave in the presence of a strong oxidizing agent like chromic acid?

A6: While the specific products and mechanism are not detailed in the provided abstracts, the chromic acid oxidation of this compound has been a subject of investigation. [] This reaction likely involves the oxidation of the alcohol functional group.

Q7: Can this compound act as a solvent in supramolecular chemistry?

A7: Research using diffusion NMR spectroscopy reveals that this compound acts as a guest molecule within the hexameric capsules formed by resorcin[4]arenes in organic solvents. [, ] This highlights its ability to participate in supramolecular host-guest interactions.

Q8: How does this compound influence the polymerization of isobutylene?

A8: Studies have shown that this compound, when used as an additive in the catalytic chain transfer polymerization (CCTP) of isobutylene, does not significantly impact the exo-olefin content or the molecular weight of the resulting polymers. [] This suggests its limited role as an exo-enhancer in this specific polymerization system.

Q9: How does this compound compare to other alcohols in terms of its interaction with resorcin[4]arene hexameric capsules?

A9: Research suggests that this compound, along with other bulky alcohols like 2-ethyl-1-butanol, tends to be encapsulated as a guest within the resorcin[4]arene hexameric capsules. [, ] In contrast, smaller alcohols often become integrated into the capsule's hydrogen-bonding network.

Q10: What role does this compound play in reactions with lithium triethylborohydride?

A10: this compound reacts slowly with lithium triethylborohydride (LiEt3BH), releasing hydrogen gas. [] This slow reaction rate compared to primary and secondary alcohols indicates the influence of steric hindrance around the hydroxyl group.

Q11: What is the significance of studying the enthalpies of mixing of this compound with carbon tetrachloride?

A11: Microcalorimetry studies on the this compound - carbon tetrachloride system provide insights into the thermodynamics of their interaction. [, ] By analyzing the enthalpy of mixing data, researchers can derive information about the strength of hydrogen bonding between this compound molecules.

Q12: How does the presence of this compound affect the photoreduction of hexaaquoiron(III) perchlorate?

A12: Studies show that this compound, similar to other tertiary alcohols, leads to a lower quantum yield in the photoreduction of hexaaquoiron(III) perchlorate compared to less sterically hindered alcohols. [] This suggests that the structure of the alcohol influences its ability to scavenge radicals generated during the photochemical process.

Q13: What insights can be gained from studying the heat capacity of this compound?

A13: Measurements of the heat capacity of this compound, as a pure liquid and in mixtures, help researchers understand its association behavior and thermodynamic properties. [] Such data can be used to validate models that describe the relationship between molecular structure, intermolecular forces, and macroscopic thermodynamic behavior.

Q14: How is computational chemistry applied to research on this compound?

A14: Quantum mechanical ab initio calculations are used to estimate the energy of the hydrogen bond formed by this compound. [] This information is crucial for developing and validating thermodynamic models, such as the two-state association model (TSAM), which aims to predict the heat capacity and other properties of associated liquids and mixtures.

Q15: What analytical methods are important for studying this compound?

A15: Beyond spectroscopic techniques like IR and NMR, methods like transpiration are employed to measure the vapor pressure of this compound as a function of temperature. [] This data is crucial for determining its enthalpy of vaporization, a key thermodynamic property.

Q16: What is the role of this compound in pharmaceutical formulations?

A16: this compound is mentioned as a potential solvent in the preparation of amorphous raltegravir potassium, an antiretroviral drug. [] This highlights its potential utility in pharmaceutical processing and formulation.

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